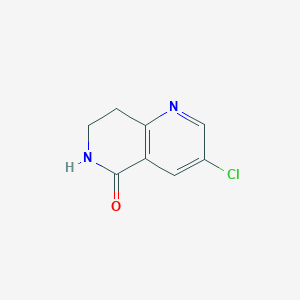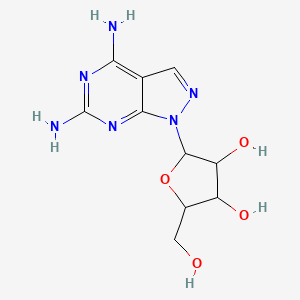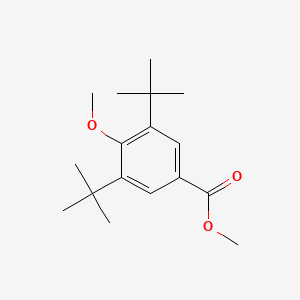![molecular formula C5H13N3O B12095227 [2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)
[2-(Dimethylamino)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dimethylamino)ethyl]urea: is an organic compound with the molecular formula C5H13N3O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-(dimethylamino)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)ethyl]urea typically involves the reaction of dimethylamine with ethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dimethylamine+Ethyl isocyanate→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions: [2-(Dimethylamino)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: In chemistry, [2-(Dimethylamino)ethyl]urea is used as a reagent in organic synthesis. It is involved in the formation of various heterocyclic compounds and serves as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and protein folding. It acts as a denaturant, helping researchers understand the stability and structure of proteins.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, the compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of [2-(Dimethylamino)ethyl]urea involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound’s dimethylamino group enhances its reactivity, allowing it to interact with electrophilic centers in biological molecules. This interaction can lead to the formation of stable complexes, influencing the activity of enzymes and other proteins.
類似化合物との比較
- N,N-Dimethylurea
- N-Methyl-N-ethylurea
- N,N-Diethylurea
Comparison: Compared to these similar compounds, [2-(Dimethylamino)ethyl]urea exhibits unique properties due to the presence of the 2-(dimethylamino)ethyl group. This group enhances its solubility in organic solvents and increases its reactivity in chemical reactions. Additionally, the compound’s ability to form stable complexes with biological molecules makes it a valuable tool in scientific research.
特性
分子式 |
C5H13N3O |
|---|---|
分子量 |
131.18 g/mol |
IUPAC名 |
2-(dimethylamino)ethylurea |
InChI |
InChI=1S/C5H13N3O/c1-8(2)4-3-7-5(6)9/h3-4H2,1-2H3,(H3,6,7,9) |
InChIキー |
HJBKBFDBNBYNDI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)






![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)


![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)
